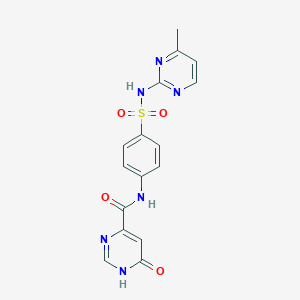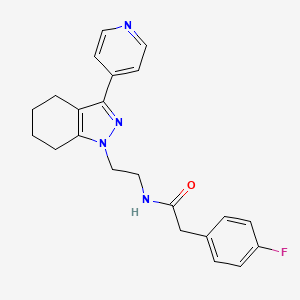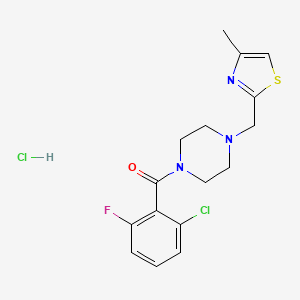![molecular formula C9H12N2OS B2894280 5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole CAS No. 2198590-67-7](/img/structure/B2894280.png)
5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole” is an organic molecule that contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The molecule also contains a methoxy group and a cyclopentene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiadiazole ring, possibly through a cyclization reaction . The methoxy group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would likely show the thiadiazole ring attached to the cyclopentene ring via the methoxy group . The 3-methyl group would be attached to one of the carbon atoms of the thiadiazole ring .Chemical Reactions Analysis
As an organic compound containing a thiadiazole ring, this molecule might undergo reactions typical of heterocyclic compounds . The presence of the methoxy group could make the molecule more susceptible to electrophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
1,2,4-Thiadiazole derivatives are a significant class of sulfur-containing heterocycles known for their wide range of biological activities. The core structure, featuring a five-membered ring with sulfur and nitrogen atoms, serves as a versatile scaffold for developing pharmacologically active compounds. These derivatives have been explored for various medicinal applications due to their diverse biological properties.
Therapeutic Potential
Recent studies have highlighted the therapeutic potential of 1,2,4-thiadiazole derivatives across multiple domains of medicinal chemistry. They exhibit a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, antitubercular, antidiabetic, diuretic, antidepressant, radioprotective, anti-leishmanial, and cytotoxic activities. The structural diversity and the presence of the toxophoric N2C2S moiety contribute significantly to their efficacy (Faruk Alam, 2018).
Antimicrobial and Antitumor Activities
Among the notable applications of thiadiazole derivatives, their antimicrobial and antitumor activities stand out. These compounds have been identified as potent agents against various bacterial and fungal strains, showcasing their potential in addressing antibiotic resistance and infectious diseases. Additionally, certain thiadiazole derivatives possess significant antitumor properties, offering a promising avenue for cancer therapy (M. Yusuf & P. Jain, 2014; P. Mishra et al., 2015).
Structural Diversity and SAR
The structural activity relationship (SAR) studies of thiadiazole derivatives have revealed the significance of substituents and their positions on the thiadiazole ring in modulating biological activity. These findings guide the design and synthesis of new derivatives with enhanced potency and reduced toxicity, underscoring the potential of thiadiazole derivatives in drug discovery and development (M. Asif, 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(cyclopent-3-en-1-ylmethoxy)-3-methyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-7-10-9(13-11-7)12-6-8-4-2-3-5-8/h2-3,8H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGAYZIZLPSIQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OCC2CC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]propyl]propanamide](/img/structure/B2894201.png)
![N-(4-(benzyloxy)phenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2894202.png)
![3-(4-fluorophenyl)-N-(2-methoxybenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2894203.png)
![3-((5-(sec-butylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2894204.png)


![N-[3-(4-Fluorophenyl)-3-hydroxycyclobutyl]prop-2-enamide](/img/structure/B2894210.png)




![1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride](/img/structure/B2894217.png)
